What are the physical and chemical properties of Ethyl N-cyclohexylcarbamate?
What are the physical and chemical properties of Ethyl N-cyclohexylcarbamate?
An In-depth Technical Guide to Ethyl N-cyclohexylcarbamate
Abstract
Ethyl N-cyclohexylcarbamate (CAS No. 1541-19-1) is a carbamate ester of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining the stability of a carbamate linkage with the lipophilic cyclohexyl group, make it a valuable building block for creating more complex molecular architectures.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characterization, reactivity profile, a validated synthesis protocol, and essential safety considerations to ensure its effective and safe application in a laboratory setting.
Introduction: The Role of Carbamates in Modern Chemistry
The carbamate functional group is a cornerstone in medicinal chemistry and drug design.[2][3] Structurally a hybrid of an ester and an amide, this moiety imparts a unique combination of chemical stability, proteolytic resistance, and the ability to participate in hydrogen bonding.[4][5] These characteristics make carbamates ideal as peptide bond surrogates, enhancing a molecule's ability to permeate cell membranes and improving its pharmacokinetic profile.[5] Ethyl N-cyclohexylcarbamate serves as a prime example of a versatile carbamate, finding utility as a precursor in the synthesis of novel agrochemicals and as a scaffold for potential pharmaceutical agents.[1] Understanding its fundamental properties is therefore critical for leveraging its full potential in research and development.
Molecular Structure and Physicochemical Properties
The foundational properties of Ethyl N-cyclohexylcarbamate are dictated by its molecular structure, which features a central carbamate linkage flanked by an ethyl group and a cyclohexyl ring.
Molecular Identifiers:
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IUPAC Name: ethyl N-cyclohexylcarbamate[1]
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CAS Number: 1541-19-1[1]
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Molecular Formula: C₉H₁₇NO₂[1]
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InChI Key: ZAVUHLXZFYNAMG-UHFFFAOYSA-N[1]
A summary of its key physical and computed properties is provided in Table 1.
Table 1: Physical and Chemical Properties of Ethyl N-cyclohexylcarbamate
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol | [1][6] |
| Appearance | White, needle-like crystalline solid (Recrystallized) | [7] |
| Melting Point | 57 °C | [8] |
| Boiling Point | 78-83 °C at 12 Torr | [8] |
| Solubility | Soluble in alcohol, ether; Insoluble in cold water. | [9] |
| pKa (Predicted) | 12.61 ± 0.20 | [8] |
| Density (Predicted) | 1.00 ± 0.1 g/cm³ | [8] |
The melting point of 57 °C is indicative of a well-ordered crystalline solid with moderate intermolecular forces, primarily dipole-dipole interactions and van der Waals forces. Its poor solubility in cold water is expected due to the nonpolar nature of the cyclohexyl and ethyl groups, which dominate the molecule's character over the polar carbamate core.
Spectroscopic Characterization: A Guide to Structural Verification
Confirming the identity and purity of Ethyl N-cyclohexylcarbamate is achieved through a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra, which serves as a self-validating system for any researcher synthesizing or using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.
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Ethyl Group: An upfield triplet (3H, corresponding to -CH₃) and a downfield quartet (2H, corresponding to -OCH₂-) are expected. The splitting pattern (n+1 rule) confirms their adjacency.
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Cyclohexyl Group: A complex series of multiplets will appear for the 11 protons on the cyclohexyl ring. The proton on the nitrogen-bearing carbon (-NH-CH -) will be the most downfield of this group, likely a broad multiplet due to coupling with adjacent protons and the nitrogen quadrupolar effect.
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Amine Proton: A broad singlet (1H, -NH -) will be present. Its chemical shift can be variable and it may exchange with D₂O.
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¹³C NMR (Carbon-13 NMR): The carbon spectrum complements the proton data by showing the number of unique carbon environments.
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Carbonyl Carbon: The most downfield signal will be the carbamate carbonyl carbon (-C =O), typically in the 155-160 ppm range.
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Ethyl Group: Two signals will appear: one for the methylene carbon (-OC H₂-) and a more upfield signal for the methyl carbon (-C H₃).
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Cyclohexyl Group: Due to the chair conformation, multiple signals are expected for the cyclohexyl carbons, with the carbon attached to the nitrogen (-C H-NH) being the most downfield of this set.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine N-H bond.
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C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) correspond to the sp³ C-H bonds of the ethyl and cyclohexyl groups.
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C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is the most prominent feature, indicative of the carbamate carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
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Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 171, corresponding to the molecular weight of the compound.[10]
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Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group (-29) or the ethoxy group (-45), and characteristic fragmentation of the cyclohexyl ring.
Chemical Properties and Reactivity
The reactivity of Ethyl N-cyclohexylcarbamate is centered around its carbamate core, which behaves as a hybrid of an ester and an amide.[1][4]
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Hydrolysis: Like esters, the carbamate can undergo hydrolysis under acidic or basic conditions to yield cyclohexylamine, ethanol, and carbon dioxide. However, due to resonance stabilization from the nitrogen lone pair, carbamates are generally more stable and less reactive towards hydrolysis than corresponding esters.[4] This stability is a key reason for their use in drug design.[3][4]
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Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. This reaction involves the formation of a tetrahedral intermediate, which can then collapse to displace the ethoxide leaving group.[1]
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N-Alkylation/Acylation: The nitrogen atom, while less nucleophilic than in a simple amine due to resonance, can still undergo reactions such as alkylation or acylation under appropriate conditions.
Experimental Protocol: Synthesis and Purification
A reliable and common method for synthesizing Ethyl N-cyclohexylcarbamate is through the reaction of cyclohexylamine with ethyl chloroformate.[1] This is a classic nucleophilic acyl substitution.[1]
Materials and Reagents
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Cyclohexylamine
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Ethyl chloroformate
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes and Ethyl Acetate (for chromatography/recrystallization)
Step-by-Step Procedure
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the mixture to 0 °C in an ice bath.
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Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1] Cooling the reaction controls the exothermic nature of the addition.
-
-
Reagent Addition: Add ethyl chloroformate (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Rationale: The nitrogen of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.[1] Slow addition prevents a rapid exotherm and potential side reactions.
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-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Rationale: The HCl wash removes excess triethylamine and unreacted cyclohexylamine. The bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a white crystalline solid.[7]
The diagram below illustrates the general workflow for this synthesis and purification process.
Caption: Workflow for the synthesis and purification of Ethyl N-cyclohexylcarbamate.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
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General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
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Hazards: While specific toxicity data for Ethyl N-cyclohexylcarbamate is limited, related carbamates can be harmful if swallowed or inhaled.[11] Avoid contact with skin and eyes.[11]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
Conclusion
Ethyl N-cyclohexylcarbamate is a compound with well-defined physical and chemical properties that make it a useful tool for synthetic and medicinal chemists. Its stable yet reactive nature, combined with straightforward synthesis, allows for its incorporation into a wide array of target molecules. This guide has provided the core technical information necessary for its confident application in a research setting, from structural verification and understanding its reactivity to safe handling and synthesis.
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